Cas no 98674-52-3 ([(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid)
![[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid structure](https://it.kuujia.com/scimg/cas/98674-52-3x500.png)
98674-52-3 structure
Nome del prodotto:[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid
[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid
- PQEYTAGBXNEUQL-NXEZZACHSA-N
- rel-2-((1R,2R)-3-Oxo-2-pentylcyclopentyl)acetic acid
- (-)-Dihydrojasmonic acid
- 2-((1R,2R)-3-oxidanylidene-2-pentyl-cyclopentyl)ethanoic acid
- 98674-52-3
- 9,10-dihydroJA
- LMFA02020204
- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, (1R,2R)- (9CI)
- 7869SCH2L2
- Q27109032
- (+/-)(1r,2r)-3-oxo-2-pentylcyclopentaneacetic acid
- CHEBI:18473
- (-)-9,10-dihydrojasmonic acid
- Dihydrojasmonic acid, (-)-
- 9,10-Dihydrojasmonic acid
- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, (1R-trans)-
- (1R,2R)-3-Oxo-2-pentylcyclopentaneacetic acid
- cyclopentaneacetic acid, 3-oxo-2-pentyl-, (1R,2R)-
- 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid
- 76968-33-7
- SCHEMBL5940628
- DTXSID501313059
- starbld0003510
- JAA
- ((1R,2R)-3-oxo-2-Pentylcyclopentyl)acetic acid
- 2-((1R,2R)-3-Oxo-2-pentylcyclopentyl)acetic acid
-
- Inchi: InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10-/m1/s1
- Chiave InChI: PQEYTAGBXNEUQL-NXEZZACHSA-N
- Sorrisi: CCCCCC1C(CCC1=O)CC(=O)O
Proprietà calcolate
- Massa esatta: 212.141245
- Massa monoisotopica: 212.141245
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 235
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 54.4
Proprietà sperimentali
- Densità: 1.038
- Punto di ebollizione: 361.9°C at 760 mmHg
- Punto di infiammabilità: 186.8°C
- Indice di rifrazione: 1.472
[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid Letteratura correlata
-
Yue Ruan,Jusheng Zheng,Yiping Ren,Jun Tang,Jiaomei Li,Duo Li Food Funct. 2019 10 2471
-
Wahiba Rached,Lillian Barros,Borhane E. C. Ziani,Malika Bennaceur,Ricardo C. Calhelha,Sandrina A. Heleno,Maria José Alves,Abderrazak Marouf,Isabel C. F. R. Ferreira Food Funct. 2019 10 5898
-
Michael H. Beale,Jane L. Ward Nat. Prod. Rep. 1998 15 533
-
B. E. Cross,G. R. B. Webster J. Chem. Soc. C 1970 1839
-
5. Metabolites of Lasiodiplodia theobromaeD. C. Aldridge,S. Galt,D. Giles,W. B. Turner J. Chem. Soc. C 1971 1623
98674-52-3 ([(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid) Prodotti correlati
- 941972-80-1(2-3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-2-(2-methoxyphenyl)ethylacetamide)
- 343269-42-1(4-(furan-2-yl)butane-2-thiol)
- 1261839-46-6(2-Hydroxy-5-(4-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine)
- 1251579-34-6(2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one)
- 793667-79-5(5-Pyridin-4-ylpyrimidine-2-carboxylic acid)
- 200714-52-9(1H-Indole, 5-chloro-2-(4-piperidinyl)-)
- 1019101-02-0(3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)
- 1795440-95-7(4-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-1,2,3-triazole-5-carboxamide)
- 1807295-77-7(Ethyl 3-cyano-2-hydroxy-5-iodobenzoate)
- 1361841-12-4(2,4-Dichloro-4'-(trifluoromethyl)biphenyl)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
